REACTION_CXSMILES
|
[NH2:1][C:2](N)=[O:3].[CH2:5]([OH:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>[Ni]>[C:2](=[O:3])([O:12][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[NH2:1]
|
Name
|
240
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
131 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
rises to 149° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated at 149°-150° C. for a further 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
After filtering off the exchanger, excess benzyl alcohol
|
Type
|
CUSTOM
|
Details
|
is removed by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(N)(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |